molecular formula C14H24N2O8 B14020471 1-(Tert-butyl) 3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate oxalate

1-(Tert-butyl) 3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate oxalate

Cat. No.: B14020471
M. Wt: 348.35 g/mol
InChI Key: LLRLFDPWCXPSAB-RJUBDTSPSA-N
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Description

1-(Tert-butyl) 3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate oxalate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, ethyl, and amino groups, as well as dicarboxylate and oxalate functionalities.

Preparation Methods

The synthesis of 1-(Tert-butyl) 3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate oxalate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The tert-butyl, ethyl, and amino groups are introduced through various substitution reactions.

    Formation of Dicarboxylate and Oxalate Groups: These functionalities are introduced through esterification and subsequent reactions with oxalic acid or its derivatives.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1-(Tert-butyl) 3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Tert-butyl) 3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate oxalate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: It could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl) 3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dicarboxylate and oxalate groups can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(Tert-butyl) 3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate oxalate can be compared with similar compounds such as:

    1-(Tert-butyl) 3-ethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate: This compound has a hydroxyl group instead of an amino group, which may result in different reactivity and applications.

    1-(Tert-butyl) 3-ethyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H24N2O8

Molecular Weight

348.35 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate;oxalic acid

InChI

InChI=1S/C12H22N2O4.C2H2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4;3-1(4)2(5)6/h8-9H,5-7,13H2,1-4H3;(H,3,4)(H,5,6)/t8-,9+;/m1./s1

InChI Key

LLRLFDPWCXPSAB-RJUBDTSPSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O

Canonical SMILES

CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O

Origin of Product

United States

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